4-nitro-N'-(phenylacetyl)benzohydrazide
Description
4-Nitro-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative characterized by a nitro group at the para position of the benzene ring and a phenylacetyl substituent on the hydrazide nitrogen. This compound belongs to a class of hydrazide-hydrazone derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its synthesis typically involves condensation reactions between substituted benzohydrazides and acylating agents or aldehydes, as exemplified in studies on similar compounds .
Properties
IUPAC Name |
4-nitro-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-11-4-2-1-3-5-11)16-17-15(20)12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZWCVBHLXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for 4-nitro-N’-(phenylacetyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-amino-N’-(phenylacetyl)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones or azines.
Scientific Research Applications
4-nitro-N’-(phenylacetyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial or anticancer agent. The presence of the nitro group and the hydrazide moiety makes it a candidate for studying interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The physicochemical and biological properties of benzohydrazide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-nitro-N'-(phenylacetyl)benzohydrazide with analogous compounds:
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : Nitro-substituted derivatives (e.g., 17c in ) exhibit higher melting points (256–258°C) than methyl-substituted analogs (243–245°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Synthetic Yields : Reactions involving nitro-substituted benzaldehydes or acyl chlorides often achieve higher yields (>90%) due to their enhanced reactivity in condensation reactions .
Reactivity and Functionalization
- Coordination Chemistry : this compound can act as a bidentate ligand, coordinating through the carbonyl oxygen and hydrazinic nitrogen. This is analogous to 4-fluoro-N'-(pyridine-4-yl)benzohydrazide, which forms stable Fe³⁺ complexes .
- Green Synthesis : Unlike N'-benzoylbenzohydrazide, the nitro derivative participates efficiently in solvent-free reactions, yielding pyrazole systems with minimal steric hindrance .
Critical Analysis of Research Findings
- Structural Insights : X-ray crystallography of related compounds (e.g., 4-nitro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide) reveals planar hydrazide-hydrazone moieties with dihedral angles (~58°) between aromatic rings, influencing packing efficiency and solubility .
- ADMET Profiles : Nitro groups may improve membrane permeability but could increase metabolic instability, as seen in CDK2 inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
